2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Description
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS: 2097997-73-2) is a bicyclic ketone derivative containing a 3-azabicyclo[3.1.1]heptane core. The molecule features a chloro-substituted propanone group at the 3-position of the azabicyclo ring and an ethoxy substituent at the 6-position.
Properties
IUPAC Name |
2-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-3-15-10-8-4-9(10)6-13(5-8)11(14)7(2)12/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEBYAGMOKLXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a compound of interest due to its structural features and potential biological activities. This bicyclic compound contains a nitrogen atom in its structure, which is significant in medicinal chemistry as nitrogen-containing compounds often exhibit diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a chloro substituent and an ethoxy group attached to the bicyclic framework, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neurotransmitter Modulation : Many azabicyclic compounds have been studied for their ability to modulate neurotransmitter systems, particularly acetylcholine receptors.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential use in treating infections.
Pharmacological Studies
Recent studies highlight the biological effects of related compounds and their mechanisms of action:
Neuropharmacology
A study focusing on azabicyclic compounds demonstrated that certain derivatives could act as selective agonists for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. The compound's ability to penetrate the blood-brain barrier enhances its potential as a neuroprotective agent .
Antimicrobial Activity
Research has shown that similar bicyclic structures possess antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
Case Studies
Case Study 1: Neuroprotective Effects
In vivo studies using rodent models have demonstrated that derivatives of this compound significantly improve cognitive function in models of Alzheimer's disease by enhancing cholinergic signaling .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on related compounds revealed that they exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating their potential as therapeutic agents .
Data Summary
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Differences
Impact of Substituent at the 6-Position
- Ethoxy vs. However, hydroxy-substituted derivatives (e.g., CAS: 2098089-98-4) may exhibit higher polarity, affecting solubility and metabolic stability. Safety guidelines for hydroxy analogs emphasize precautions against heat and ignition sources, suggesting higher reactivity or flammability risks .
Chloro Position and Carbonyl Chain Modifications
- Chloro at Position 2 vs. In contrast, the 3-chloro derivative (CAS: 2098089-98-4) may exhibit steric or electronic differences in nucleophilic substitution reactions .
- Propanone vs. Butanone Backbones: The butanone analog (CAS: 2097982-44-8) introduces an additional methylene group, extending the carbonyl chain. This modification could alter binding interactions in biological targets or adjust crystallinity in solid-state applications .
Structural and Computational Insights
- Molecular Geometry :
The 3-azabicyclo[3.1.1]heptane core imposes a rigid boat-like conformation, as evidenced by crystallographic data inferred from SHELX-refined structures (though direct data for the ethoxy derivative is unavailable) . - InChIKey and SMILES Analysis :
The hydroxy analog (CAS: 2098102-53-3) has the InChIKeyLDIDPSXNSNEXGB-UHFFFAOYSA-N, with SMILESClC(C)C(N1CC2CC(C1)C2O)=O, highlighting the spatial arrangement of functional groups .
Research Implications and Limitations
While direct pharmacological or synthetic data for these compounds are sparse, structural comparisons suggest:
Ethoxy vs. Hydroxy Groups : Ethoxy substitution may optimize bioavailability in drug design, whereas hydroxy groups could favor hydrogen bonding in catalysis.
Backbone Flexibility: Butanone derivatives might offer tailored steric effects for receptor binding compared to propanone analogs.
Limitations : The discontinued status of several compounds (e.g., CAS: 2097997-73-2) limits experimental validation. Further studies using computational models (e.g., DFT, molecular docking) are recommended to predict reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
